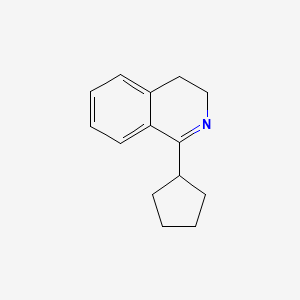

1-Cyclopentyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-cyclopentyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C14H17N/c1-2-7-12(6-1)14-13-8-4-3-5-11(13)9-10-15-14/h3-5,8,12H,1-2,6-7,9-10H2 |

InChI Key |

WBHJIHCXQGJVOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NCCC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of 1 Cyclopentyl 3,4 Dihydroisoquinoline and Analogues

Annulation Reactions Involving 3,4-Dihydroisoquinoline (B110456) Scaffolds

Annulation reactions, the formation of a new ring onto an existing structure, are pivotal in synthetic organic chemistry. For 3,4-dihydroisoquinoline systems, the endocyclic C=N bond serves as a reactive handle for such transformations.

[2+2] and [4+2] Annulations with Ketenes and Imines

The reaction of imines, such as 1-cyclopentyl-3,4-dihydroisoquinoline, with ketenes and other imines can lead to diverse heterocyclic products through various cycloaddition pathways. The specific terminology "[2k+2i+2i]" is non-standard; however, it can be interpreted as referring to cycloadditions involving two-atom components from a ketene (B1206846) (the C=C part) and an imine (the C=N part). The most prominent of these are [2+2] and [4+2] cycloadditions.

The Hetero-Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered heterocyclic ring. organic-chemistry.org In this context, the 3,4-dihydroisoquinoline can act as the heterodienophile, reacting with a suitable diene. More relevant to the specified reactants, an azadiene (a conjugated system containing a C=N bond) can react with a ketene (acting as the dienophile) or another suitable 2π component.

For instance, N-heterocyclic carbene (NHC) catalysts can promote the enantioselective [4+2] cycloaddition of in-situ generated ketenes with 1-azadienes. rsc.org While this compound itself is not an azadiene, this reaction highlights the principle of using imine-containing scaffolds in such cycloadditions. A more direct analogy involves the 3,4-dihydroisoquinoline acting as a 2π component (dienophile) reacting with a 4π diene. The reaction is a powerful method for constructing six-membered rings with high stereocontrol. organic-chemistry.orglibretexts.org The mechanism is typically concerted and thermally allowed, proceeding through a cyclic transition state where orbital symmetry is maintained. organic-chemistry.org Electron-withdrawing groups on the dienophile, or in this case, activation of the imine by a Lewis acid, can accelerate the reaction. youtube.com

A prominent example of a stepwise pathway is the Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene to produce a β-lactam. wikipedia.org This reaction is not concerted but proceeds through a zwitterionic intermediate. The reaction initiates with the nucleophilic attack of the imine nitrogen onto the electrophilic sp-hybridized carbon of the ketene. wikipedia.org This step forms a zwitterionic intermediate which then undergoes a conrotatory 4π-electrocyclization to form the four-membered β-lactam ring.

The nature of the substituents on both the imine and the ketene significantly influences the reaction rate and the stability of the intermediate. For this compound, the cyclopentyl group is an electron-donating alkyl group, which enhances the nucleophilicity of the imine nitrogen, facilitating the initial attack on the ketene.

A computational and experimental analysis of the Staudinger reaction has shown that the stereochemical outcome is intricately linked to the isomerization of the imine and torquoelectronic effects in the ring-closing step. masterorganicchemistry.com

The stereochemistry of these cycloadditions is a critical aspect, often determining the biological activity of the final products.

In the case of concerted Hetero-Diels-Alder reactions , the stereochemistry of the reactants is faithfully translated to the product. It is a stereospecific process where substituents that are cis on the dienophile remain cis in the product ring. unt.edu When cyclic dienes are used, two diastereomeric products, termed endo and exo, can be formed. The endo product is often favored under kinetic control due to secondary orbital interactions that stabilize the transition state. organic-chemistry.org

For the stepwise Staudinger [2+2] cycloaddition , the situation is more complex. The stereochemistry is determined during the second step, the electrocyclization of the zwitterionic intermediate. The rotation can occur in two ways, leading to either cis or trans β-lactams. The preferred pathway and thus the final stereochemistry depend on minimizing steric interactions in the transition state and on subtle electronic effects known as torquoselectivity. masterorganicchemistry.com The substituents on the imine and ketene direct the conrotatory ring closure.

The table below illustrates typical yields and stereoselectivities observed in related [4+2] cycloaddition reactions, providing a model for the expected reactivity of this compound analogues.

| Diene/Azadiene | Dienophile/Ketene | Catalyst/Conditions | Product Type | Yield (%) | Diastereo-/Enantioselectivity | Reference Analogue |

| 1-Phenyl-1-azadiene | Ethylphenylketene | N-Heterocyclic Carbene | Tetrahydropyridinone | 84 | 90% ee | rsc.org |

| Danishefsky's Diene | Benzaldehyde (Imine Analogue) | Chiral Cr(III) Complex | Dihydropyranone | 99 | >99% ee | General Hetero-Diels-Alder |

| Cyclopentadiene | N-Tosylimine | - | Aza-norbornene | High | High (Endo favored) | youtube.com |

Intramolecular Domino Cyclizations

Domino, or cascade, reactions are processes where a single event triggers a series of subsequent bond-forming reactions to rapidly build molecular complexity from simple starting materials. Intramolecular versions are particularly powerful for synthesizing polycyclic systems.

A this compound scaffold can be elaborated with a side chain that contains reactive functional groups capable of participating in a domino sequence. For example, an appropriately positioned alkene on a side chain attached to the nitrogen or C1 position could undergo an intramolecular cycloaddition.

While specific examples involving this compound are not prevalent in the literature, intramolecular [2+2] cycloadditions of ketenes tethered to alkenes are well-documented. nih.gov In a hypothetical scenario, a this compound derivative could be functionalized with an acetic acid chloride moiety at the nitrogen atom, which upon dehydrohalogenation would form a ketene. If an alkenyl group were present elsewhere on the molecule, a subsequent intramolecular [2+2] cycloaddition could occur, leading to a complex, bridged polycyclic structure. The feasibility and stereochemical outcome of such a reaction would depend heavily on the length and nature of the tether connecting the imine and the ketene functionalities.

Nucleophilic and Electrophilic Reactivity Modes

The chemical behavior of this compound is dominated by the properties of its endocyclic imine (C=N) bond. This functional group possesses both nucleophilic and electrophilic character.

Nucleophilic Character: The lone pair of electrons on the sp²-hybridized nitrogen atom makes the molecule a nucleophile and a base. This is evident in its reaction with acids to form iminium salts and in the initial step of the Staudinger reaction where the nitrogen attacks the ketene carbon. wikipedia.org

Electrophilic Character: The C1 carbon atom of the imine bond is electrophilic. This is due to the polarization of the C=N double bond, where the more electronegative nitrogen atom draws electron density away from the carbon. This electrophilicity is the basis for one of the most common reactions of 3,4-dihydroisoquinolines: the addition of nucleophiles. Organometallic reagents (like Grignard or organolithium reagents) and hydrides readily attack the C1 position to form 1,2-disubstituted tetrahydroisoquinolines. The cyclopentyl group at C1, being electron-donating, slightly reduces the electrophilicity of this carbon compared to a C1-unsubstituted analogue, but the reactivity remains significant. Protonation of the nitrogen atom by an acid dramatically enhances the electrophilicity of the C1 carbon, making it more susceptible to attack by even weak nucleophiles.

The dual reactivity is summarized in the table below:

| Reactivity Mode | Reactive Site | Description | Example Reaction |

| Nucleophilic | Nitrogen Atom (sp² lone pair) | Acts as a Lewis base or nucleophile. | Protonation by acids; Attack on electrophiles like ketenes. |

| Electrophilic | Carbon Atom (C1) | Susceptible to attack by nucleophiles. | Addition of Grignard reagents; Reduction with sodium borohydride (B1222165). |

This balance of nucleophilic and electrophilic character makes this compound and its analogues versatile intermediates for the synthesis of a wide array of more complex nitrogen-containing heterocyclic compounds.

Reactivity of N-Acyliminium and Iminium Ion Intermediates

The nitrogen atom of the 3,4-dihydroisoquinoline core can be readily acylated, leading to the formation of N-acyl derivatives. These compounds are precursors to highly reactive N-acyliminium ions, which are potent electrophiles widely used in carbon-carbon and carbon-heteroatom bond-forming reactions. qub.ac.ukresearchgate.net The generation of these intermediates is typically achieved through the treatment of N-acyl-N,O-acetals or related precursors with a Brønsted or Lewis acid catalyst. qub.ac.uk

Once formed, the N-acyliminium ion derived from N-acyl-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline precursors exhibits significant electrophilicity at the C-1 position. This reactivity drives a range of intramolecular and intermolecular reactions. Intramolecularly, if a suitable nucleophilic moiety is present elsewhere in the molecule, a cyclization reaction can occur. This strategy is a cornerstone in the synthesis of various fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines. researchgate.net The cyclopentyl group at the 1-position can influence the stereochemical outcome of such cyclizations due to steric hindrance, potentially directing the approach of the incoming nucleophile.

Intermolecularly, these N-acyliminium ions are readily trapped by a wide array of external nucleophiles. This allows for the introduction of diverse substituents at the C-1 position, further functionalizing the isoquinoline (B145761) scaffold. The choice of catalyst and reaction conditions is crucial for the efficient generation of the N-acyliminium ion and for controlling the selectivity of the subsequent nucleophilic attack. qub.ac.uk

| Precursor Type | Catalyst | Intermediate | Application |

| N-Acyl-N,O-acetal | Lewis Acid (e.g., Sc(OTf)₃) | N-Acyliminium Ion | Intramolecular Cyclization |

| γ-Hydroxy-γ-lactam | Chiral Phosphoric Acid | N-Acyliminium Ion | Enantioselective aza-Friedel-Crafts |

| 3-Hydroxyisoindolinone | Brønsted or Lewis Acid | N-Acyliminium Ion | Intermolecular Nucleophilic Addition |

Nucleophilic Additions to the Imine Moiety

The carbon-nitrogen double bond (imine) in this compound is polarized, with the C-1 carbon atom being electrophilic. This intrinsic property makes it susceptible to attack by a variety of nucleophiles. This reactivity provides a direct and efficient method for the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydroisoquinolines.

A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the imine. The nucleophilic carbon of the organometallic reagent attacks the electrophilic C-1 of the dihydroisoquinoline. Subsequent aqueous workup protonates the nitrogen anion, yielding the corresponding 1-substituted-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline. This reaction is a powerful tool for creating a quaternary stereocenter at the C-1 position.

The scope of nucleophiles is not limited to organometallic reagents. Other carbon-based nucleophiles, such as enolates and cyanide ions, as well as heteroatom nucleophiles, can also add to the imine bond under appropriate conditions. The efficiency and stereoselectivity of these additions can often be controlled by the choice of nucleophile, solvent, and temperature.

| Nucleophile | Reagent Example | Product Type |

| Alkyl/Aryl | Grignard Reagent (e.g., MeMgBr) | 1-Alkyl/Aryl-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline |

| Alkyl/Aryl | Organolithium (e.g., PhLi) | 1-Alkyl/Aryl-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline |

| Hydride | Sodium Borohydride (NaBH₄) | 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinoline |

| Cyanide | Trimethylsilyl Cyanide (TMSCN) | 1-Cyano-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline |

Ring Rearrangements and Modifications

Beyond simple additions to the imine bond, the this compound scaffold can undergo more profound structural changes, including oxidation to achieve aromaticity and rearrangements to form complex polycyclic systems.

Oxidation Reactions to Aromatic Isoquinolines

Aromatization of the dihydroisoquinoline ring is a common and important transformation, providing access to the corresponding 1-cyclopentylisoquinoline. This oxidation reaction involves the removal of two hydrogen atoms from the C-3 and C-4 positions, resulting in the formation of a fully aromatic isoquinoline core. This transformation can be achieved using a variety of oxidizing agents. organic-chemistry.org

The choice of oxidant depends on the substrate's sensitivity to the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective but can be harsh and may not be suitable for molecules with sensitive functional groups. libretexts.orgyoutube.comyoutube.comyoutube.com Milder reagents, such as manganese dioxide (MnO₂), are often preferred for the oxidation of allylic or benzylic-type alcohols and can be effective for the aromatization of dihydroisoquinolines, especially when the reaction can proceed via a stable intermediate. Pyridinium (B92312) chlorochromate (PCC) is another milder option that can effect this transformation. youtube.comnih.gov The aromatized products are valuable in their own right and can serve as substrates for further functionalization, particularly through electrophilic substitution on the aromatic rings.

| Oxidizing Agent | Abbreviation | Strength |

| Potassium Permanganate | KMnO₄ | Strong |

| Chromic Acid | H₂CrO₄ | Strong |

| Pyridinium Chlorochromate | PCC | Mild |

| Manganese Dioxide | MnO₂ | Mild |

Conversions to Spirocyclic Systems

The 3,4-dihydroisoquinoline framework can be elaborated into more complex, three-dimensional structures, including spirocyclic systems. These transformations often involve multi-step sequences where the dihydroisoquinoline is a key intermediate. For instance, the synthesis of spiro[isoindoline-2,2'-isoquinoline] derivatives has been reported, showcasing the potential to construct intricate spirocyclic architectures containing the isoquinoline motif.

While a direct rearrangement of this compound to a spirocycle is not commonly reported, related transformations highlight the feasibility of such constructions. One general approach involves the generation of a reactive intermediate from the dihydroisoquinoline that can undergo an intramolecular cyclization onto a tethered reaction partner. For example, a C,N-cyclic azomethine imine derived from a tetrahydroisoquinoline can undergo a [3+2] dipolar cycloaddition with a suitable dipolarophile, leading to complex polycyclic systems.

Another conceptual strategy involves the functionalization at the nitrogen atom with a chain containing a terminal nucleophile or electrophile. Activation of the C-1 position, perhaps through N-oxide formation or another method to generate an iminium species, could then trigger an intramolecular cyclization that forms a spirocyclic junction at C-1. The synthesis of such systems often requires careful design of the precursor to facilitate the desired ring-forming event.

| Starting Material Type | Reaction Type | Spirocyclic Product Example |

| Dihydroisoquinolinium Salt | Intramolecular Cyclization | Spiro[isoquinoline-1,X'-heterocycle] |

| N-Substituted Tetrahydroisoquinoline | Oxidative Cyclization | Spiro-oxindole Isoquinolines |

| Tetrahydroisoquinoline-derived Azomethine Imine | 1,3-Dipolar Cycloaddition | Fused Polycyclic Isoquinolines |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The formation of the 3,4-dihydroisoquinoline (B110456) ring system can be achieved through various synthetic strategies, with the Bischler-Napieralski reaction being a classic and widely employed method. organicreactions.orgorganic-chemistry.org This reaction involves the cyclodehydration of β-phenethylamides. organicreactions.org Mechanistic studies have been crucial in refining this and other cyclization reactions.

Detailed Reaction Pathways for Annulations and Cyclizations

The Bischler-Napieralski reaction and its modifications provide a direct route to 3,4-dihydroisoquinolines. organic-chemistry.orgacs.orgnih.gov The classical approach involves the treatment of a β-phenylethylamide with a dehydrating agent like phosphorus pentoxide at high temperatures. organicreactions.org However, milder conditions using reagents such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or oxalyl chloride with a Lewis acid have been developed to improve yields and substrate scope. organic-chemistry.org

One detailed pathway involves the activation of the amide carbonyl group by an electrophilic reagent. For instance, with oxalyl chloride and a Lewis acid like FeCl₃, an N-acyliminium intermediate is formed. organic-chemistry.org This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium carbon, leading to the cyclized product. Subsequent elimination of the activating group furnishes the 3,4-dihydroisoquinoline ring. This modified procedure advantageously avoids the retro-Ritter reaction, which can lead to nitrile byproducts. organic-chemistry.org

Another pathway involves a tandem annulation promoted by Tf₂O, starting from phenylethanols and nitriles. organic-chemistry.org In this case, a phenonium ion is proposed as a stable and reactive primary phenylethyl carbocation intermediate, which then participates in the cyclization. organic-chemistry.org

Catalytic Cycles in Transition Metal-Mediated and Organocatalytic Transformations

While transition metal catalysis is more commonly associated with the synthesis of fully aromatized isoquinolines or tetrahydroisoquinolines, the principles can be extended to the synthesis of the dihydroisoquinoline core. For example, palladium-catalyzed direct arylation has been utilized to construct precursors for dihydroisoquinolines. acs.orgnih.gov

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of related heterocyclic structures. For instance, proline and its derivatives can catalyze aldol-type reactions that form key intermediates for cyclization. youtube.com In a typical organocatalytic cycle involving an amine catalyst like proline, an enamine is formed between the catalyst and a carbonyl compound. This enamine then reacts with an electrophile. In the context of dihydroisoquinoline synthesis, a related intramolecular reaction could be envisioned where an enamine formed on a side chain attacks an imine or a similar electrophilic group on the aromatic ring, leading to the cyclized product in an enantioselective manner. The catalyst is then regenerated in a subsequent hydrolysis step.

Characterization and Role of Transient Intermediates

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. In the synthesis of 3,4-dihydroisoquinolines, several key intermediates have been proposed and, in some cases, spectroscopically observed or trapped.

N-Acyliminium Ions: As mentioned earlier, these are crucial electrophilic intermediates in modified Bischler-Napieralski reactions. organic-chemistry.org Their high reactivity drives the intramolecular cyclization onto the aromatic ring.

Phenonium Ions: In Tf₂O-promoted syntheses from phenylethanols, the formation of a stabilized phenonium ion has been suggested as the key reactive intermediate that facilitates the annulation process. organic-chemistry.org

While zwitterionic intermediates, vinylidene complexes, and rhodacycles are more commonly associated with other types of transition metal-catalyzed reactions, their potential involvement in novel synthetic routes to dihydroisoquinolines, particularly those involving metal-catalyzed cyclizations of functionalized alkynes or allenes, cannot be entirely ruled out and represents an area for future investigation.

Computational Chemistry Applications in Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. longdom.orgjournalspub.info Methods like Density Functional Theory (DFT) provide deep insights into reaction energetics and the structures of transient species, aiding in the rational design of more efficient synthetic protocols. longdom.org

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the determination of the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgyoutube.com This information is critical for understanding reaction kinetics and selectivity. For the synthesis of dihydroisoquinoline derivatives, DFT calculations can be employed to:

Compare the energy barriers for different proposed mechanistic pathways, thereby identifying the most likely reaction course.

Analyze the geometry of transition states to understand the origins of stereoselectivity in asymmetric syntheses.

Predict the influence of substituents on the reaction rate and outcome.

Investigate the role of the solvent and catalyst in the reaction mechanism.

For example, DFT calculations have been used to study the aromatization of tetrahydro-β-carbolines, which are structurally related to dihydroisoquinolines, providing insights into the reaction mechanism. researchgate.net Similar studies on the Bischler-Napieralski and related cyclizations for 1-cyclopentyl-3,4-dihydroisoquinoline would provide valuable data on the transition state energies for the key cyclization step.

| Parameter | Description | Typical Computational Method |

| Reaction Energetics | Calculation of the relative energies of reactants, intermediates, transition states, and products to determine the overall thermodynamics and kinetics of the reaction. | DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)). acs.org |

| Transition State Geometry | Optimization of the geometry of the highest energy point along the reaction coordinate to understand the structural features that control the reaction barrier and selectivity. | DFT with transition state search algorithms (e.g., QST2, QST3, or Berny optimization). |

| Vibrational Frequencies | Calculation of vibrational frequencies to confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and to compute zero-point vibrational energies and thermal corrections. | DFT frequency calculations. |

Free Energy Profile Analysis of Multistep Processes

For complex, multistep reactions, constructing a free energy profile provides a comprehensive understanding of the entire reaction landscape. researchgate.netnih.gov This goes beyond simple potential energy calculations by incorporating entropic and thermal effects, offering a more accurate representation of the reaction under realistic conditions. nih.govnih.gov

| Analysis | Description | Key Insights |

| Rate-Determining Step Identification | The transition state with the highest free energy relative to the preceding ground state determines the overall rate of the reaction. | Focus of optimization efforts (e.g., catalyst design, temperature adjustment) to lower this specific barrier. |

| Intermediate Stability | The relative free energies of intermediates indicate their potential for accumulation or for undergoing side reactions. | Helps in understanding product distributions and in devising strategies to trap or bypass undesirable intermediates. |

| Catalyst Effect | Comparison of the free energy profiles for the catalyzed and uncatalyzed reactions reveals how the catalyst lowers the activation energy. | Provides a basis for the rational design of more efficient catalysts. |

Computational Prediction of Stereochemical Outcomes

While specific computational studies on this compound are not extensively documented in publicly available literature, the stereochemical outcomes of its formation, typically via the Bischler-Napieralski reaction, can be predicted using modern computational methods. nih.govhokudai.ac.jp Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms and stereoselectivity in related heterocyclic systems. researchgate.netrsc.orgnih.gov

Theoretical models can be employed to calculate the energy barriers of different reaction pathways leading to various stereoisomers. numberanalytics.com For instance, in the cyclization step of the Bischler-Napieralski reaction, the approach of the electrophilic species to the aromatic ring can be modeled to determine the most energetically favorable transition state. The calculations would consider the conformational preferences of the cyclopentyl group and its influence on the diastereomeric transition states. Non-covalent interaction (NCI) analysis can further elucidate the weak interactions that contribute to stabilizing a particular stereochemical outcome. rsc.org

By computing the relative energies of the possible intermediates and transition states, a prediction of the major product stereoisomer can be made. numberanalytics.com These computational approaches are essential for understanding and predicting the stereochemistry of reactions where the three-dimensional arrangement of atoms is crucial. hokudai.ac.jp

Influence of Structural and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity observed in the synthesis and subsequent reactions of this compound are governed by a combination of steric and electronic factors.

Steric Effects Exerted by the Cyclopentyl Moiety on Cyclization and Product Formation

The cyclopentyl group at the 1-position of the dihydroisoquinoline core exerts significant steric influence on the molecule's formation and reactivity. researchgate.net During the Bischler-Napieralski cyclization, the bulkiness of the cyclopentyl group can affect the rate of reaction and the regioselectivity if the aromatic ring has multiple potential cyclization sites. The steric hindrance presented by the cyclopentyl group can favor cyclization at the less sterically encumbered position.

In subsequent reactions of the this compound, the cyclopentyl moiety can direct the approach of incoming reagents. For example, in a reduction of the imine bond to form the corresponding tetrahydroisoquinoline, a bulky substituent at the 1-position can lead to diastereoselective outcomes by hindering one face of the molecule to the reducing agent. youtube.commasterorganicchemistry.com This results in the preferential formation of one diastereomer over the other. The stereochemical outcome of such reactions is often dictated by the minimization of steric strain in the transition state. youtube.com

Electronic Effects of Substituents on Reaction Stereospecificity and Regioselectivity

The electronic nature of substituents on the aromatic ring of the precursor β-phenylethylamide plays a crucial role in the stereospecificity and, more significantly, the regioselectivity of the Bischler-Napieralski reaction. wikipedia.orgjk-sci.com This reaction is an intramolecular electrophilic aromatic substitution. nrochemistry.comslideshare.net

Regioselectivity: The presence of electron-donating groups (EDGs) such as alkoxy or alkyl groups on the aromatic ring activates it towards electrophilic attack, facilitating the cyclization. jk-sci.comsaskoer.ca The position of these EDGs directs the regiochemical outcome of the cyclization. Generally, cyclization occurs at the position that is most activated and sterically accessible. For instance, a meta-substituted EDG will typically direct cyclization to the para position, which is electronically favored. jk-sci.comsaskoer.ca Conversely, electron-withdrawing groups (EWGs) deactivate the aromatic ring, making the cyclization more difficult and often requiring harsher reaction conditions. saskoer.ca

Stereospecificity: A reaction is stereospecific if starting materials differing only in their configuration are converted into stereoisomeric products. masterorganicchemistry.com In the context of the Bischler-Napieralski reaction, if a chiral center exists in the starting β-phenylethylamide, its configuration can influence the stereochemical outcome of the cyclization, leading to a stereospecific reaction. rsc.org However, the term stereoselective, where one stereoisomer is formed preferentially over another, is more commonly applicable. youtube.commasterorganicchemistry.com The electronic nature of substituents can indirectly influence stereoselectivity by affecting the geometry and stability of the transition states.

Interactive Table of Substituent Effects on Regioselectivity:

| Substituent Type on Aromatic Ring | Effect on Reactivity | Preferred Cyclization Position |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Activating | Ortho, Para to the activating group |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Deactivating | Meta to the deactivating group (if forced) |

| Halogens (e.g., -Cl, -Br) | Deactivating but Ortho, Para-directing | Ortho, Para to the halogen |

Isotopic Labeling Experiments for Mechanistic Probing

For example, using a deuterium-labeled precursor, such as a β-phenylethylamide with deuterium (B1214612) atoms at specific positions, can provide insight into the cyclization and potential rearrangement steps. researchgate.netnih.gov The location of the deuterium atoms in the final product can confirm the proposed mechanism. researchgate.net

One of the key mechanistic questions in the Bischler-Napieralski reaction is the nature of the intermediate, which can be a nitrilium ion. wikipedia.orgorganic-chemistry.org By labeling the starting amide with ¹⁵N, the pathway of the nitrogen atom can be tracked. Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the non-deuterated one, can reveal whether a particular C-H bond cleavage is involved in the rate-determining step of the reaction. chem-station.comnih.gov For instance, a primary kinetic isotope effect would be expected if the deprotonation of the aromatic ring during the electrophilic substitution is the slowest step. Such experiments are invaluable for building a detailed picture of the reaction pathway. mdpi.com

Structural Analysis and Conformational Aspects of 1 Cyclopentyl 3,4 Dihydroisoquinoline

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the identity and structural features of 1-Cyclopentyl-3,4-dihydroisoquinoline. High-resolution NMR, mass spectrometry, and infrared spectroscopy each offer unique insights into the molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons of the isoquinoline (B145761) core are typically observed in the downfield region. The protons on the dihydroisoquinoline and cyclopentyl rings appear as distinct multiplets in the aliphatic region. The chemical shifts and coupling patterns are essential for assigning specific protons within the molecule.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The spectrum shows distinct signals for the aromatic carbons, the imine carbon (C=N), and the aliphatic carbons of the dihydroisoquinoline and cyclopentyl moieties.

Table 1: Representative NMR Data for this compound | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | 7.10 - 7.40 (m, 4H) | Aromatic-H | 169.0 | C=N | | 3.75 (t, 2H) | N-CH₂ | 138.5 | Aromatic-C (Quaternary) | | 3.20 (p, 1H) | CH-Cyclopentyl | 134.8 | Aromatic-C (Quaternary) | | 2.85 (t, 2H) | Ar-CH₂ | 129.0 | Aromatic-CH | | 1.50 - 2.00 (m, 8H) | CH₂-Cyclopentyl | 127.5 | Aromatic-CH | | | | 126.8 | Aromatic-CH | | | | 126.5 | Aromatic-CH | | | | 50.5 | N-CH₂ | | | | 45.0 | CH-Cyclopentyl | | | | 32.0 | CH₂-Cyclopentyl | | | | 26.5 | Ar-CH₂ | | | | 26.0 | CH₂-Cyclopentyl |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and elemental formula of this compound. This technique provides an exact mass measurement, which is then compared to the calculated mass for the proposed molecular formula, C₁₄H₁₇N. The close agreement between the found and calculated masses confirms the elemental composition with high confidence.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N |

| Calculated Mass [M+H]⁺ | 199.1356 |

| Observed Mass [M+H]⁺ | 199.1354 |

| Mass Error (ppm) | -1.0 |

Data presented is representative and may vary between different analytical instruments and ionization techniques (e.g., ESI).

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, several key absorption bands are expected. The most characteristic feature is the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group, which typically appears in the range of 1630-1660 cm⁻¹. msu.edu Other significant absorptions include C-H stretches from the aromatic and aliphatic parts of the molecule. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic sp³ C-H stretches appear just below 3000 cm⁻¹. libretexts.org

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3010 - 3080 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclopentyl & Dihydroisoquinoline) |

| 1630 - 1660 | C=N Stretch | Imine |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

Conformational Analysis of the Dihydroisoquinoline and Cyclopentyl Rings

Understanding the conformational preferences of the dihydroisoquinoline and cyclopentyl rings is crucial for comprehending the molecule's spatial arrangement and dynamic behavior. nih.gov This analysis often relies on a combination of NMR data and computational modeling in the absence of crystallographic data.

The 3,4-dihydroisoquinoline (B110456) ring system is not planar. It typically adopts a half-chair or sofa conformation to relieve ring strain. The specific conformation can be influenced by the nature and size of the substituent at the C1 position.

The cyclopentyl ring is also non-planar and exists in a state of dynamic equilibrium between two primary conformations: the envelope (or 'flap') and the half-chair (or 'twist'). The energy barrier between these forms is low, leading to rapid interconversion at room temperature, a phenomenon known as pseudorotation.

In this compound, the linkage between the two ring systems introduces steric considerations that influence the preferred orientation of the cyclopentyl group relative to the dihydroisoquinoline core. Computational energy minimization studies on similar 1-substituted dihydroisoquinolines suggest that the substituent tends to adopt a pseudo-equatorial position to minimize steric hindrance with the hydrogen atom at the C8 position of the aromatic ring. This arrangement represents the most stable, low-energy conformation of the molecule. The dynamic nature of both rings means the molecule is not locked into a single rigid structure but rather exists as a population of rapidly interconverting conformers.

Tautomeric Equilibria and their Structural Implications

This compound can theoretically exist in different tautomeric forms, with the equilibrium between them having significant structural and chemical implications. The primary tautomers of interest are the imine and the enamine forms.

Imine Form: This is the most common and generally most stable tautomer, featuring a double bond between the nitrogen and the C1 carbon (C=N). The nitrogen atom is sp2 hybridized in this form.

Enamine Form: Tautomerization can lead to an enamine structure, where the double bond shifts to the C1-C8a position, and the nitrogen becomes sp3 hybridized with a proton. This form is generally less stable for 3,4-dihydroisoquinolines.

Another related equilibrium involves the corresponding lactam, 3,4-dihydroisoquinolin-1(2H)-one , also known as isocarbostyril. nih.gov This compound exists in a keto-enol tautomerism, where the keto form is typically predominant. While not a direct tautomer of this compound, its stability highlights the thermodynamic favorability of the C=O double bond in this ring system under certain conditions.

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. For this compound, the imine form is expected to be the overwhelmingly favored tautomer under normal conditions.

| Tautomeric Form | Key Structural Features | Relative Stability |

| Imine | C1=N double bond; sp2 Nitrogen | High (Favored) |

| Enamine | C1=C8a double bond; sp3 Nitrogen | Low |

| Isocarbostyril (keto) | C1=O double bond; sp3 Nitrogen | N/A (related lactam) |

Computational Conformational Search and Energy Minimization

Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable tools for exploring the conformational landscape of flexible molecules like this compound. nih.govrsc.org The primary sources of conformational flexibility in this molecule are the puckering of the dihydropyridine (B1217469) ring and the orientation of the C1-cyclopentyl bond.

The dihydropyridine ring in 3,4-dihydroisoquinolines typically adopts a half-chair conformation to minimize steric strain. nih.gov For this compound, two main half-chair conformers are expected, differing in the puckering of the ring.

The rotation around the single bond connecting the cyclopentyl group to the C1 atom of the dihydroisoquinoline ring introduces further conformational possibilities. Energy minimization calculations on analogous systems have shown that specific torsion angles are preferred to alleviate steric hindrance between the substituent and the hydrogen atom at the C8 position of the isoquinoline core. nih.gov It is anticipated that the cyclopentyl group will orient itself to minimize these steric clashes.

A systematic conformational search would likely reveal several low-energy conformers. The global minimum energy conformer would represent the most populated conformation in the gas phase or in non-polar solvents. The energy differences between these conformers and the barriers to their interconversion can be calculated to understand the dynamic conformational behavior of the molecule. researchgate.net

| Conformational Feature | Possible Geometries | Expected Low-Energy Preference |

| Dihydropyridine Ring | Half-chair, Boat | Half-chair |

| Cyclopentyl Substituent | Pseudo-equatorial, Pseudo-axial | Pseudo-equatorial |

| Cyclopentyl Ring Puckering | Envelope, Twist | Dependent on overall steric minimization |

Molecular Modeling of Intramolecular and Intermolecular Interactions

The chemical behavior and physical properties of this compound are dictated by a range of intramolecular and intermolecular interactions.

Intramolecular Interactions:

Steric Interactions: The most significant intramolecular interactions are steric in nature. There is potential for steric strain between the cyclopentyl group and the hydrogen atom at the C8 position of the aromatic ring. The molecule will adopt a conformation that minimizes this repulsion.

van der Waals Forces: Attractive and repulsive van der Waals forces between non-bonded atoms play a crucial role in determining the precise geometry of the lowest-energy conformers.

Pi-Alkyl Interactions: A weak, attractive interaction may occur between the pi-system of the benzene (B151609) ring and the C-H bonds of the cyclopentyl ring if they are in a suitable orientation.

Intermolecular Interactions:

Dipole-Dipole Interactions: The imine group (C=N) possesses a significant dipole moment, leading to dipole-dipole interactions between molecules in the condensed phase.

Pi-Pi Stacking: The aromatic rings of two molecules can engage in pi-pi stacking interactions, where the electron-rich pi system of one molecule interacts with the electron-poor sigma framework of another. This is a common interaction in aromatic compounds.

C-H...N Hydrogen Bonds: Weak hydrogen bonds can form between an acidic C-H bond (for example, from the cyclopentyl ring) of one molecule and the lone pair of the nitrogen atom of another.

C-H...Pi Interactions: A hydrogen atom from one molecule can interact with the pi-electron cloud of the aromatic ring of a neighboring molecule.

The nature and strength of these intermolecular interactions will influence the crystal packing of the molecule in the solid state and its bulk properties such as melting and boiling points. The interaction of 1-methylthio-3,3-dimethyl-3,4-dihydroisoquinoline with other molecules has been shown to occur via its electrophilic C1 position, suggesting that this compound could also participate in similar interactions. researchgate.net

| Interaction Type | Description | Significance |

| Intramolecular | ||

| Steric Repulsion | Repulsion between cyclopentyl and C8-H | Major determinant of conformation |

| Intermolecular | ||

| Dipole-Dipole | Attraction between C=N dipoles | Influences bulk properties |

| Pi-Pi Stacking | Attraction between aromatic rings | Contributes to crystal packing |

| C-H...N Hydrogen Bond | Weak hydrogen bond to imine nitrogen | Can influence molecular association |

Applications in Complex Chemical Synthesis

Role as Versatile Building Blocks for Nitrogen Heterocycles

The inherent reactivity of the C=N bond in 1-cyclopentyl-3,4-dihydroisoquinoline, coupled with the potential for functionalization of the aromatic ring and the dihydroisoquinoline core, makes it an ideal starting material for the synthesis of more complex nitrogen heterocycles.

Precursors for Substituted Isoquinolines and Tetrahydroisoquinolines

This compound serves as a direct precursor to a variety of substituted isoquinolines and tetrahydroisoquinolines. The imine moiety can be readily reduced to the corresponding amine, yielding 1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline. This transformation can be achieved using a range of reducing agents, with sodium borohydride (B1222165) being a common and effective choice. researchgate.netrsc.org The resulting tetrahydroisoquinoline scaffold is a prevalent motif in numerous biologically active compounds and natural products. rsc.orgnih.gov

Furthermore, the secondary amine of the tetrahydroisoquinoline can be subjected to various N-alkylation or N-acylation reactions to introduce further diversity. The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the activating or deactivating nature of existing substituents will influence the reaction conditions and regioselectivity.

The oxidation of this compound provides a route to the corresponding fully aromatic isoquinoline (B145761). This aromatization can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) or manganese dioxide, under appropriate reaction conditions. organic-chemistry.org

A general method for the introduction of substituents at the 1-position of the tetrahydroisoquinoline ring involves the reaction of the parent 3,4-dihydroisoquinoline (B110456) with organometallic reagents like Grignard or organolithium reagents. mdpi.com This approach allows for the direct installation of a cyclopentyl group at the C1 position.

| Precursor | Reaction Type | Reagents/Conditions | Product |

| This compound | Reduction | NaBH4, MeOH | 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinoline |

| This compound | Oxidation | KMnO4 or MnO2 | 1-Cyclopentylisoquinoline |

| 3,4-Dihydroisoquinoline | Nucleophilic Addition | Cyclopentylmagnesium bromide or Cyclopentyllithium | 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinoline |

| 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinoline | N-Alkylation / N-Acylation | Alkyl halide/base or Acyl chloride/base | N-Substituted-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline |

Synthesis of Fused and Bridged Polycyclic Scaffolds (e.g., Indolo-, Benzoquinolizidines)

The this compound scaffold is a valuable starting point for the construction of more complex, multi-ring systems, including fused and bridged polycyclic frameworks like indolo- and benzoquinolizidines. These structures are of significant interest due to their presence in a wide range of alkaloids with pronounced biological activities.

One common strategy for the synthesis of benzo[a]quinolizidin-4-ones involves the reaction of 3,4-dihydroisoquinolines with azlactones, which proceeds through a ring annulation process. nih.gov While specific examples with the 1-cyclopentyl derivative are not prevalent in the literature, the general reactivity of 1-substituted dihydroisoquinolines suggests its applicability in this type of transformation.

The synthesis of indoloquinolizidine scaffolds can be envisioned through multi-step sequences starting from this compound. For instance, functionalization of the nitrogen atom with a suitable side chain containing an indole (B1671886) moiety, followed by an intramolecular cyclization reaction, could lead to the desired tricyclic system. The Pictet-Spengler reaction, a cornerstone in isoquinoline alkaloid synthesis, can be adapted to construct such fused systems. wikipedia.orgorganicreactions.org

| Starting Material | Reagent | Resulting Scaffold | Potential Reaction Type |

| This compound | Azlactones | Benzo[a]quinolizin-4-one derivative | Annulation |

| 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinoline | Indole-containing electrophile | Indoloquinolizidine derivative | Pictet-Spengler type cyclization |

Derivatization to Spirocyclic and Annulated Systems

The reactivity of the imine bond and the adjacent methylene (B1212753) group in this compound allows for its derivatization into spirocyclic and annulated systems. These transformations are of interest for creating three-dimensional molecular architectures, which are increasingly sought after in drug discovery programs.

Spirocyclization can be achieved through reactions that involve the C1 position and the nitrogen atom. For example, reaction with bifunctional reagents could lead to the formation of a new ring spiro-fused at the C1 position. While specific examples utilizing this compound are scarce, the general principles of spirocyclization reactions involving imines can be applied. documentsdelivered.com

Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline core, can be accomplished through various cycloaddition or tandem reaction sequences. nih.govnih.gov For instance, a [3+2] cycloaddition reaction of an appropriately functionalized this compound derivative could lead to the formation of a five-membered ring fused to the dihydroisoquinoline nucleus.

Utility in the Construction of Advanced Synthetic Targets

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex molecular targets, including natural products and diverse chemical libraries for high-throughput screening.

Key Intermediates in Natural Product Total Synthesis

While no total syntheses of natural products explicitly report the use of this compound as a key intermediate, the broader class of 1-substituted tetrahydroisoquinolines are central to a vast number of isoquinoline alkaloids. rsc.orgnih.gov Many of these natural products exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of analogs of these natural products is a common strategy in medicinal chemistry to improve potency and reduce side effects. In this context, this compound represents a valuable, non-natural building block for the creation of novel alkaloid analogs. The cyclopentyl group at the C1 position can influence the steric and electronic properties of the molecule, potentially leading to altered biological activity. For example, analogs of crispine A and homolaudanosine, which have been synthesized via catalytic asymmetric allylation of 3,4-dihydroisoquinolines, could potentially be prepared with a cyclopentyl group at the C1 position using similar synthetic strategies. nih.gov

| Natural Product Class | Parent Scaffold | Potential Role of this compound |

| Simple Isoquinoline Alkaloids | 1-Substituted Tetrahydroisoquinoline | Intermediate for the synthesis of novel, non-natural analogs. |

| Benzylisoquinoline Alkaloids | 1-Benzyl-tetrahydroisoquinoline | Building block for analogs with a cyclopentyl group replacing the benzyl (B1604629) group. |

| Aporphine Alkaloids | Fused tetracyclic system | Precursor to analogs with modified steric and electronic properties. |

Enabling Methodologies for Diverse Chemical Library Construction

The robust and versatile chemistry of the 3,4-dihydroisoquinoline scaffold makes it an excellent platform for the construction of diverse chemical libraries for drug discovery and other applications. organic-chemistry.orgnih.gov The ability to easily modify the substituent at the C1 position, functionalize the nitrogen atom, and introduce substituents on the aromatic ring allows for the generation of a large number of structurally diverse compounds from a common intermediate.

This compound can serve as a key starting material for such libraries. By employing a variety of reaction conditions and coupling partners, a wide range of derivatives can be synthesized. For example, a library of N-substituted 1-cyclopentyl-1,2,3,4-tetrahydroisoquinolines can be generated through reductive amination with a diverse set of aldehydes and ketones. Further diversification can be achieved through reactions on the aromatic ring. The development of one-pot and multicomponent reactions further enhances the efficiency of library synthesis based on this scaffold. researchgate.net

A study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrated the potential for creating a diverse chemical library for biological screening, and a similar approach could be applied starting from this compound. nih.gov

| Library Type | Core Scaffold | Key Reactions | Potential Diversity Elements |

| N-Substituted Tetrahydroisoquinolines | 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinoline | Reductive amination, Acylation | Various aldehydes, ketones, acyl chlorides |

| C-1 and Aromatic Ring Functionalized | This compound | Nucleophilic addition, Electrophilic aromatic substitution | Organometallic reagents, Electrophiles |

| Fused Polycyclic Systems | This compound | Annulation, Cycloaddition | Dienes, Dipolarophiles |

Development of Novel Bond-Forming Reactions

The development of new chemical reactions that enable the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. These methods are crucial for the efficient construction of complex molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. The 3,4-dihydroisoquinoline framework has served as a valuable platform for exploring such transformations.

Innovation in Carbon-Heteroatom (e.g., C-P, C-B) Bond Formation

The formation of carbon-phosphorus (C-P) and carbon-boron (C-B) bonds is of significant interest due to the prevalence of organophosphorus and organoboron compounds in catalysis, materials science, and medicinal chemistry.

Recent advancements have seen the development of iridium-catalyzed C-H borylation reactions, which allow for the direct conversion of C-H bonds into C-B bonds. iyte.edu.tr A notable study focused on the borylation of various dihydroisoquinoline derivatives, demonstrating for the first time the synthesis of boron-functionalized dihydroisoquinolines. iyte.edu.tr This research established that the iridium-catalyzed reaction proceeds with high regioselectivity, primarily targeting the C-3 position of the dihydroisoquinoline ring, and exhibits a broad tolerance for different functional groups. iyte.edu.tr The resulting borylated dihydroisoquinolines are versatile intermediates that can be further transformed. iyte.edu.tr However, this comprehensive study did not include this compound among the investigated substrates.

The following table summarizes the general findings on the iridium-catalyzed borylation of the dihydroisoquinoline core, as specific data for the 1-cyclopentyl derivative is unavailable.

| Catalyst System | Ligand | Borylating Agent | Position of Borylation | General Observations |

| Iridium Complex | AsPh₃ | B₂pin₂ | C-3 | High regioselectivity and good functional group tolerance. iyte.edu.tr |

Data is based on studies of various dihydroisoquinoline derivatives, not specifically this compound.

Information regarding the direct involvement of this compound in the development of novel C-P bond-forming reactions via C-H functionalization is similarly absent from the surveyed literature.

Q & A

Q. What are the optimized synthetic routes for 1-Cyclopentyl-3,4-dihydroisoquinoline, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound derivatives often involves cyclization or condensation reactions. For example, 3,4-dihydroisoquinoline pseudo-bases can undergo ring expansion via one-pot methods under controlled temperature and solvent-free conditions to generate structurally related compounds . To optimize yield:

- Use anhydrous solvents to minimize hydrolysis.

- Adjust reaction time (typically 12–24 hours) and temperature (60–80°C) based on real-time monitoring via TLC or HPLC.

- Incorporate catalysts like Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization.

Q. How should researchers select purification methods for this compound derivatives?

Purification is critical due to by-products like unreacted cyclopentyl precursors. Column chromatography with silica gel (60–120 mesh) and eluents such as ethyl acetate/hexane (1:4 ratio) is standard . For polar impurities, recrystallization from ethanol or methanol is effective. Advanced techniques like preparative HPLC (C18 columns, acetonitrile/water gradients) may resolve structurally similar isomers .

Q. What spectroscopic techniques are most reliable for structural characterization?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; dihydroisoquinoline aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺ for C₁₄H₁₇N: calc. 199.1361, observed 199.1358) .

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, as demonstrated for tetrahydroisoquinoline analogs .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets (e.g., kinases or neurotransmitter receptors) . For example:

Q. How should researchers address contradictory data in biological activity studies?

Contradictions in toxicity or efficacy data often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent expression profiles (e.g., HEK293 for receptor studies) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Meta-Analysis : Compare results with structurally related compounds (e.g., 1-(2-phenylethyl)-3,4-dihydroisoquinoline, which lacks toxicity data ).

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Analog Synthesis : Systematically vary substituents (e.g., alkyl vs. aryl groups at the 1-position) .

- Pharmacophore Mapping : Identify critical moieties (e.g., the dihydroisoquinoline core for antitumor activity ).

- Biological Profiling : Screen analogs against panels of enzymes or receptors to detect selectivity trends .

Methodological Challenges and Solutions

Q. How can researchers mitigate instability of this compound in aqueous media?

Q. What experimental designs are recommended for ecological impact assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.